molecular formula C19H17FN2O B3841484 3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide

3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide

Cat. No.: B3841484
M. Wt: 308.3 g/mol
InChI Key: XZCZTKPCHHYYEY-ULWXQMJJSA-N
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Description

3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to target proteins, leading to modulation of their activity . The compound may also interact with cellular receptors and enzymes, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide
  • 3-iodo-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide

Uniqueness

Compared to similar compounds, 3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c1-15(8-5-6-11-16-9-3-2-4-10-16)21-22-19(23)17-12-7-13-18(20)14-17/h2-14H,1H3,(H,22,23)/b8-5+,11-6+,21-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCZTKPCHHYYEY-ULWXQMJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)F)C=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)F)/C=C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide
Reactant of Route 2
Reactant of Route 2
3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide
Reactant of Route 3
3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide
Reactant of Route 4
3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide
Reactant of Route 5
Reactant of Route 5
3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide
Reactant of Route 6
Reactant of Route 6
3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide

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